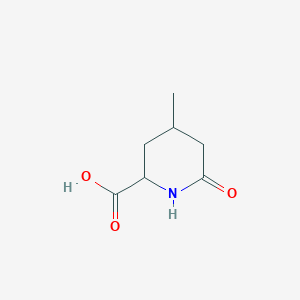

4-Methyl-6-oxopiperidine-2-carboxylic acid

Description

Contextualization within Piperidine (B6355638) and Piperidinone Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry and alkaloid chemistry. nih.govijnrd.org Piperidine derivatives are integral to numerous classes of pharmaceuticals, and extensive research has been dedicated to their synthesis and functionalization. nih.gov Within this broad class, piperidinones (or oxopiperidines) represent a subset characterized by a carbonyl group on one of the ring's carbon atoms. researchgate.net

Piperidinones are highly valued as versatile synthetic intermediates. researchgate.net The presence of the carbonyl group, which forms a lactam (a cyclic amide), enhances the chemical reactivity of the molecule, allowing for various chemical modifications. researchgate.net These structures serve as key building blocks in the synthesis of more complex, biologically active compounds. researchgate.netresearchgate.net The 6-oxopiperidine-2-carboxylic acid framework, specifically, is classified as a delta-lactam and an alpha-amino acid derivative, combining the structural features of a cyclic amide and an amino acid. hmdb.canih.gov

Structural Characteristics of the 4-Methyl-6-oxopiperidine-2-carboxylic Acid Core

The core structure of this compound is a piperidinone ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position. The molecule possesses two stereocenters at carbons C2 and C4, meaning it can exist in different stereoisomeric forms (e.g., (2S,4S), (2R,4R), (2S,4R), and (2R,4S)).

The key structural features include:

A Delta-Lactam Ring: The carbonyl group at C6 and the nitrogen at C1 form a cyclic amide. This functional group is a common feature in many biologically active molecules.

An α-Amino Acid Moiety: The carboxylic acid at C2 is adjacent to the ring's nitrogen atom, giving it the characteristic structure of an α-amino acid, albeit a cyclic and N-acylated one.

Chiral Centers: The substituted carbons at positions 2 and 4 are chiral, leading to stereoisomerism which is often a critical determinant of biological activity in pharmaceutical compounds.

Below is a table summarizing the key properties of the compound.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| CAS Number | 244104-71-0 (for (2S,4S) isomer) epa.gov |

| Core Structure | Piperidinone, Delta-Lactam hmdb.canih.gov |

| Key Functional Groups | Carboxylic Acid, Amide (Lactam), Methyl Group |

| Stereocenters | 2 (at C2 and C4 positions) |

Historical Development and Emerging Research Significance

While extensive research dedicated specifically to this compound is not widely documented in peer-reviewed literature, its significance can be understood through the context of its structural components and related molecules. The synthesis of substituted piperidines and piperidinones is a task of significant importance for modern organic chemistry due to their prevalence in bioactive compounds. nih.govajchem-a.com

The research relevance of this molecule likely lies in its potential as a specialized building block for organic synthesis. For instance, patents describe the synthesis of the closely related reduced compound, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, starting from 4-methyl-2-picolinic acid, highlighting the utility of this substitution pattern for creating specific chiral molecules. google.com The synthesis of other substituted 6-oxopiperidine-2-carboxylate (B1261032) derivatives has also been explored, indicating an interest in this scaffold for constructing novel chemical entities. researchgate.net

The broader class of substituted piperidines is a focal point in drug discovery, with research demonstrating their potential in developing novel therapeutic agents. nih.govresearchgate.net The specific substitution pattern of this compound provides a rigid scaffold with defined stereochemistry and multiple functional groups, making it an attractive starting point for creating diverse molecular libraries aimed at identifying new pharmacologically active compounds.

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

4-methyl-6-oxopiperidine-2-carboxylic acid |

InChI |

InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)8-6(9)3-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |

InChI Key |

OZWUPGBEUVJVEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(NC(=O)C1)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Methyl 6 Oxopiperidine 2 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 4-Methyl-6-oxopiperidine-2-carboxylic acid, a substituted cyclic lactam, suggests several logical pathways for its construction. The most apparent disconnection is across the amide bond (C-N bond) within the lactam ring. This disconnection simplifies the target molecule to an acyclic precursor, specifically a 5-amino-3-methylhexanedioic acid derivative. This linear precursor contains all the necessary carbon atoms and functional groups, poised for an intramolecular cyclization to form the desired six-membered ring.

A second strategic disconnection can be envisioned at the C5-C6 bond. This approach breaks the carbon backbone of the ring, leading to precursors suitable for cyclization strategies such as Michael additions, where an amine can add to an α,β-unsaturated ester system. This route allows for the sequential introduction of the required functional groups and stereocenters. These primary disconnections form the basis for the classical and stereoselective synthetic routes discussed below.

Classical Synthetic Routes

Classical approaches to synthesizing the this compound core often rely on robust and well-established reaction types, including cyclizations and functional group modifications.

Cyclization Reactions

The formation of the piperidine (B6355638) ring is the cornerstone of the synthesis. Intramolecular reactions are particularly favored as they efficiently construct the cyclic system.

Intramolecular cyclization is a direct method for forming the piperidine ring from a suitable linear precursor. nih.gov A primary strategy involves the lactamization of a 5-amino-3-methylhexanedioic acid derivative. This process, often facilitated by heat or coupling agents, forms the thermodynamically stable six-membered lactam ring. The synthesis of the related 6-oxopiperidine-2-carboxylic acid (without the methyl group) has been achieved through the cyclization of α-aminoadipic acid, highlighting the viability of this approach. hmdb.ca

Another powerful intramolecular method is the Hofmann–Löffler reaction. In this reaction, an N-halogenated amine is decomposed thermally or photochemically in the presence of a strong acid to generate a nitrogen-centered radical. This radical can then abstract a hydrogen atom from the δ-carbon in a 1,5-hydrogen atom transfer, leading to a carbon-centered radical that subsequently cyclizes to form a piperidine ring after a series of steps. wikipedia.org

A highly effective and stereoselective method for constructing substituted 4-oxopiperidines is the acid-mediated 6-endo-trig cyclization of amine-substituted enones. rsc.org This process involves the intramolecular conjugate addition of an amine to an α,β-unsaturated ketone or ester. The reaction proceeds under conditions that facilitate the cyclization while preventing unwanted side reactions like the removal of protecting groups (e.g., Boc). rsc.org This methodology has been successfully employed to generate various 2,6-disubstituted 4-oxopiperidines with high stereoselectivity, typically favoring the formation of the trans isomer. rsc.orgrsc.org

The utility of this approach is demonstrated by its application in the total synthesis of natural products such as the quinolizidine (B1214090) alkaloid (+)-myrtine and the piperidine alkaloid (−)-solenopsin A. rsc.org The general nature of this cyclization makes it a powerful tool for accessing a wide range of substituted piperidinones. acs.org

| Starting Material (Amine-Substituted Enone) | Product (N-Boc-4-oxopiperidine) | Stereochemistry | Yield |

|---|---|---|---|

| N-Boc-amino substituted heptenone | tert-Butyl (2R,6S)-6-ethyl-2-methyl-4-oxopiperidine-1-carboxylate | trans | High |

| N-Boc-amino substituted nonenone | tert-Butyl (2R,6S)-6-butyl-2-methyl-4-oxopiperidine-1-carboxylate | trans | High |

| N-Boc-amino substituted dodecenone | tert-Butyl (2R,6S)-2-methyl-6-heptyl-4-oxopiperidine-1-carboxylate | trans | High |

Functional Group Interconversions

An alternative strategy involves the modification of a pre-existing heterocyclic ring. A common starting material for related structures is 4-methyl-2-picolinic acid. google.com This pyridine (B92270) derivative can be converted to the corresponding 4-methylpiperidine-2-carboxylic acid through catalytic hydrogenation, which reduces the aromatic pyridine ring to a saturated piperidine ring. google.comgoogle.com To arrive at the target compound, this compound, subsequent functional group interconversion would be necessary. This would require the selective oxidation of the C6 position of the piperidine ring to a carbonyl group, a transformation that presents significant regioselectivity challenges.

Stereoselective and Enantioselective Synthesis

The presence of two stereocenters in this compound (at C2 and C4) necessitates the use of stereoselective synthetic methods to control the relative and absolute configuration of the final product.

Diastereoselectivity is often achieved during the ring-forming step. For instance, the acid-mediated 6-endo-trig cyclization of acyclic precursors has been shown to proceed with high diastereoselectivity, yielding predominantly trans-2,6-disubstituted piperidinones. rsc.orgrsc.org This selectivity is attributed to thermodynamic control, where the bulky substituents preferentially occupy equatorial positions in the chair-like transition state of the cyclization.

Enantioselective synthesis can be accomplished through several strategies. One approach is the use of chiral auxiliaries or catalysts during the synthesis. Asymmetric intramolecular cyclizations, for example, can be guided by a chiral ligand, such as (-)-sparteine, in lithiation-cyclization sequences to produce enantioenriched piperidines. acs.org Another established method is the resolution of a racemic mixture. For example, racemic 4-methyl-piperidine-2-carboxylic acid can be resolved using a chiral organic acid, such as D-mandelic acid or tartaric acid, to separate the desired enantiomer through the formation of diastereomeric salts that can be separated by crystallization. google.com

| Method | Description | Stereochemical Control | Reference |

|---|---|---|---|

| Acid-Mediated Cyclization | Intramolecular cyclization of N-protected amino enones. | High diastereoselectivity (favors trans products). | rsc.orgrsc.org |

| Asymmetric Lithiation-Cyclization | Deprotonation and cyclization of N-Boc protected amines using n-BuLi and a chiral ligand. | Moderate to good enantioselectivity. | acs.org |

| Classical Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. | Provides access to enantiomerically pure compounds. | google.com |

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. This approach is often efficient as it circumvents the need for de novo asymmetric induction.

α-Aminoadipic acid, a six-carbon amino acid, serves as a logical and valuable chiral precursor for the synthesis of 6-oxopiperidine-2-carboxylic acid and its derivatives. The inherent stereochemistry at the α-carbon of α-aminoadipic acid can be directly translated to the C2 position of the piperidine ring. The general synthetic sequence involves the protection of the amino and distal carboxyl groups, followed by activation of the proximal carboxyl group to facilitate cyclization into the desired lactam ring system.

While a direct synthesis of this compound from a methylated α-aminoadipic acid precursor is not extensively documented, the synthesis of the parent 6-oxopiperidine-2-carboxylic acid from α-aminoadipic acid is well-established. This transformation is typically achieved through esterification and subsequent thermal or base-catalyzed cyclization. The introduction of a methyl group at the C4 position would likely require a stereocontrolled methylation of a suitable intermediate, or the use of a stereodefined 4-methyl-α-aminoadipic acid precursor.

Table 1: Illustrative two-step synthesis of a 6-oxopiperidine-2-carboxylate (B1261032) from α-aminoadipic acid

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | α-Aminoadipic acid | SOCl₂, MeOH | α-Aminoadipic acid dimethyl ester | High |

| 2 | α-Aminoadipic acid dimethyl ester | Heat or Base (e.g., NaOMe) | Methyl 6-oxopiperidine-2-carboxylate | Good |

Note: This table illustrates a general, plausible synthetic route. Specific yields and conditions would need to be optimized for the synthesis of the 4-methyl derivative.

Other naturally occurring amino acids can also serve as versatile chiral precursors for the enantiospecific synthesis of substituted piperidines. researchgate.net This strategy relies on using the existing stereocenter of the amino acid to control the stereochemistry of the newly formed piperidine ring. Various synthetic transformations, including alkylation, acylation, and cyclization reactions, can be employed to construct the piperidine core.

For the synthesis of this compound, one could envision starting from an amino acid that provides the C2 stereocenter and a portion of the carbon backbone. The remainder of the ring, including the 4-methyl substituent, would be introduced through a series of stereocontrolled reactions. For instance, a suitably protected glutamic acid derivative could be elaborated to introduce the remaining carbon atoms and the methyl group prior to cyclization.

Asymmetric Catalysis

Asymmetric catalysis offers a powerful alternative to chiral pool approaches, enabling the direct creation of chiral centers from achiral or racemic starting materials through the use of a chiral catalyst.

In recent years, organocatalysis has emerged as a prominent tool in asymmetric synthesis. Chiral secondary amines, such as proline and its derivatives, and chiral phosphoric acids have proven to be highly effective catalysts for a variety of enantioselective transformations that can be applied to the synthesis of substituted piperidines. rsc.org

For example, asymmetric Mannich reactions and Michael additions are key organocatalytic methods for constructing the piperidine ring with high enantioselectivity. nih.gov In a hypothetical organocatalytic synthesis of a this compound precursor, a chiral catalyst could be used to control the stereoselective addition of a nucleophile to an imine or an α,β-unsaturated carbonyl compound, thereby establishing the stereocenters at C2 and C4. Subsequent cyclization would then afford the desired piperidine lactam.

Table 2: Representative Organocatalytic Asymmetric Synthesis of a Substituted Piperidine Carboxylate

| Reaction Type | Substrates | Catalyst | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| [4+2] Cycloaddition | Imino ester, Vinyl indole | Chiral Phosphoric Acid | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylate | Up to 99% | - |

| Mannich Reaction | Aldehyde, Imino glyoxylate | (S)-Pipecolic acid | syn- and anti-Mannich products | >98% | 1.4:1 to 2:1 |

Note: This table showcases the potential of organocatalysis in synthesizing substituted piperidine carboxylates, which could be adapted for the target molecule.

Transition metal complexes featuring chiral ligands are widely used to catalyze a broad range of asymmetric reactions. These methods are often characterized by high catalytic turnover numbers and excellent stereocontrol. For the synthesis of substituted piperidines, metal-catalyzed reactions such as asymmetric hydrogenation, hydroformylation, and various cross-coupling reactions can be employed to introduce chirality and build the heterocyclic ring.

While specific examples for the metal-catalyzed asymmetric synthesis of this compound are scarce, the principles can be extrapolated from related systems. For instance, an asymmetric hydrogenation of a suitably substituted tetrahydropyridine (B1245486) precursor, catalyzed by a chiral rhodium or iridium complex, could be a viable strategy to establish the stereocenters at C2 and C4.

Diastereoselective Synthesis

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is a significant synthetic challenge. Diastereoselective synthesis aims to selectively form one diastereomer over all others. This can be achieved through various strategies, including substrate control, auxiliary control, and reagent control.

In the context of this compound, which has two stereocenters, a diastereoselective approach is crucial. For instance, an acid-mediated 6-endo-trig cyclization of an amine-substituted enone has been shown to be effective for the stereoselective synthesis of trans-substituted 4-oxopiperidines. rsc.org By carefully designing the acyclic precursor and choosing the appropriate reaction conditions, it is possible to favor the formation of the desired diastereomer of the this compound. The stereochemical outcome is often dictated by the minimization of steric interactions in the transition state of the cyclization step.

Reductive Cyclization Strategies

Reductive cyclization represents a powerful and convergent approach for the construction of the this compound scaffold. This strategy typically involves the intramolecular cyclization of a linear precursor containing both an amine or its progenitor and a carbonyl group or its equivalent, coupled with a reduction step.

One prominent method involves the intramolecular reductive amination of keto-dicarboxylic acid derivatives. In this approach, a suitably substituted keto-acid or its ester is reacted with an ammonia (B1221849) source or a primary amine. The resulting imine or enamine intermediate undergoes in situ reduction, often mediated by catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) or chemical reducing agents (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride), to yield the desired piperidone ring system. The stereochemical outcome of the cyclization can often be influenced by the choice of catalyst, reducing agent, and reaction conditions, potentially allowing for diastereoselective synthesis of the cis or trans isomers of this compound.

A notable example of this strategy is the synthesis of a related derivative, (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, which utilizes an intramolecular reductive cyclization of a conjugated keto-azide intermediate. rsc.org In this multi-step synthesis starting from D-glucose, a key step involves the reduction of an azide (B81097) group to an amine, which then spontaneously cyclizes with a ketone moiety within the same molecule, followed by reduction of the resulting cyclic imine to afford the piperidine ring. rsc.org This highlights the versatility of using azide groups as masked amines in reductive cyclization cascades.

Another approach involves the cyclization of unsaturated amino acid precursors. For instance, the catalytic hydrogenation of an unsaturated linear amino acid derivative can lead to the simultaneous reduction of the double bond and the reductive cyclization to form the piperidone ring. The stereochemistry at the 4-methyl position can be pre-installed in the linear precursor, thereby directing the stereochemical outcome of the final product.

| Precursor Type | Cyclization/Reduction Method | Key Features |

| Keto-dicarboxylic acid derivative | Intramolecular Reductive Amination (e.g., H₂, Pd/C) | Convergent; potential for stereocontrol. |

| Conjugated keto-azide | Intramolecular reductive cyclization (e.g., H₂, Pd/C) | Azide acts as a masked amine; allows for cascade reactions. rsc.org |

| Unsaturated amino acid derivative | Catalytic Hydrogenation | Simultaneous reduction and cyclization. |

Resolution Techniques for Racemic Mixtures

As many synthetic routes to this compound result in racemic or diastereomeric mixtures, effective resolution techniques are crucial for obtaining enantiomerically pure forms, which are often essential for pharmacological applications.

Diastereomeric Salt Formation and Crystallization: A classical and widely used method for resolving racemic carboxylic acids is the formation of diastereomeric salts with a chiral base. For this compound, a racemic mixture can be treated with an enantiomerically pure chiral amine, such as (R)-(+)-α-methylbenzylamine, brucine, or quinine. The resulting diastereomeric salts will have different physical properties, most importantly, different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. researcher.liferesearchgate.netresearchgate.net Once a pure diastereomeric salt is isolated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid to break the salt. The efficiency of this method depends on the selection of the appropriate chiral resolving agent and crystallization solvent. researchgate.net

Enzymatic Resolution: Biocatalytic methods offer a highly selective and environmentally benign alternative for the resolution of racemic mixtures. For cyclic amino acid derivatives like this compound, enzymes such as lipases or esterases can be employed for the kinetic resolution of their corresponding esters. In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester to the carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.comiu.edufrontiersin.org The resulting mixture of the carboxylic acid and the unreacted ester can then be separated by conventional methods like extraction or chromatography. The choice of enzyme and reaction conditions (e.g., solvent, temperature) is critical for achieving high enantioselectivity. frontiersin.org

Preparative Chiral High-Performance Liquid Chromatography (HPLC): For smaller scale separations or when crystallization-based methods are ineffective, preparative chiral HPLC is a powerful tool. dtic.milnih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. dtic.mil Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the resolution of a wide range of chiral compounds, including piperidine derivatives. dtic.mil By scaling up the analytical HPLC method, it is possible to isolate enantiomerically pure this compound. nih.gov

| Resolution Technique | Principle | Key Considerations |

| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. researchgate.netresearchgate.net | Choice of resolving agent and solvent is crucial for efficient separation. researchgate.net |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer in a racemic mixture. mdpi.comethernet.edu.et | High enantioselectivity and mild reaction conditions. frontiersin.org |

| Preparative Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. dtic.milamanote.com | Applicable for a wide range of compounds; scalability can be a limitation. nih.gov |

Advanced Synthetic Methodologies

In addition to classical approaches, a number of advanced synthetic methodologies have been developed for the construction of substituted piperidines, which can be adapted for the synthesis of this compound and its derivatives.

Radical-Mediated Cyclizations

Radical cyclizations offer a powerful and often stereoselective means to construct cyclic systems, including the piperidine ring. rsc.org These reactions typically proceed under mild, neutral conditions, making them compatible with a wide range of functional groups. thieme-connect.de

One strategy involves the intramolecular cyclization of an N-centered or carbon-centered radical onto an appropriately positioned double or triple bond. For the synthesis of a this compound precursor, a linear substrate containing an amino group (or a precursor), a methyl-substituted alkene, and a carboxylic acid ester can be designed. Generation of a radical at a suitable position, often through the homolytic cleavage of a C-X bond (where X is a halogen or other radical precursor group) using a radical initiator like AIBN and a reducing agent such as tributyltin hydride or, more desirably, a tin-free reagent like tris(trimethylsilyl)silane (B43935), can initiate the cyclization cascade. rsc.orgnih.gov The regioselectivity of the cyclization (e.g., 6-endo vs. 5-exo) is governed by Baldwin's rules and the stability of the resulting radical intermediates. Recent advancements in photoredox catalysis have provided even milder and more sustainable methods for generating radicals for such cyclizations. iu.edunih.govnih.gov

A notable example in the synthesis of disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov This approach demonstrates that the diastereoselectivity of the cyclization can be significantly influenced by the choice of the hydrogen atom donor, with tris(trimethylsilyl)silane providing enhanced selectivity compared to tributyltin hydride. nih.gov

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing structure, provide a convergent and efficient route to piperidone systems. These reactions can be designed to introduce multiple stereocenters in a single step.

Aza-Diels-Alder reactions, a type of [4+2] cycloaddition, are a powerful tool for the synthesis of tetrahydropyridines, which can be further functionalized to piperidones. In this approach, an imine (the aza-diene) reacts with a dienophile. For the synthesis of the target compound, a dienophile containing the methyl group and a masked carboxylic acid could be reacted with an appropriate imine. Subsequent oxidation of the resulting tetrahydropyridine can yield the 6-oxo functionality. The stereoselectivity of the Aza-Diels-Alder reaction can often be controlled through the use of chiral auxiliaries or chiral Lewis acid catalysts.

Another annulation strategy involves the tandem conjugate addition-cyclization of a nitrogen nucleophile to a suitable Michael acceptor. For instance, an amine can add to a divinyl ketone derivative, followed by an intramolecular Michael addition to form the piperidone ring. This approach allows for the rapid construction of the core structure.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, improving yields, and often enhancing selectivity. The application of microwave irradiation to the synthesis of piperidine derivatives can significantly reduce reaction times from hours to minutes.

Many of the classical reactions used for piperidine synthesis, such as the Hantzsch pyridine synthesis followed by reduction, or various cyclization reactions, can be adapted to microwave conditions. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to faster and cleaner reactions. For example, intramolecular cyclization reactions that are sluggish at room temperature or require prolonged heating can often be completed in a fraction of the time under microwave irradiation. This technology is particularly beneficial for high-throughput synthesis and the rapid exploration of reaction conditions.

Flow Chemistry Applications in Piperidine Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation and scale-up. The synthesis of piperidine derivatives is well-suited for flow chemistry applications.

Multi-step sequences, such as the formation of a linear precursor followed by an in-line cyclization and purification, can be performed in a continuous manner. For example, a reductive amination to form a piperidone ring could be carried out in a flow reactor where a solution of the keto-ester and amine is passed through a heated tube packed with a solid-supported catalyst (e.g., Pd/C) under a stream of hydrogen gas. The product stream can then be directly channeled to the next reaction or purification step. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. Furthermore, the use of immobilized reagents and catalysts in flow systems simplifies product purification and catalyst recycling.

Synthesis of N-Substituted and Ring-Substituted Derivatives

The modification of the this compound scaffold, either at the nitrogen atom (N-substitution) or on the carbon framework of the ring (ring-substitution), is a key strategy for developing new derivatives with tailored properties. These modifications allow for the exploration of structure-activity relationships and the optimization of the molecule for various applications.

N-Substituted Derivatives

Modification at the nitrogen atom of the piperidine ring is a common strategy to introduce a wide array of functional groups. Standard synthetic methodologies such as N-acylation, N-alkylation, and the introduction of protecting groups are frequently employed.

One prevalent method involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the parent piperidine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane (B109758) (DCM). chemicalbook.com This protection strategy is often a preliminary step to prevent the secondary amine from interfering with subsequent reactions on other parts of the molecule.

N-acylation is another direct method for functionalizing the piperidine nitrogen. For instance, reacting a piperidine derivative with an acyl chloride, like propionyl chloride, in a suitable solvent such as dichloroethane, often in the presence of a base, yields the corresponding N-acyl derivative. researchgate.net This reaction introduces an amide functionality, which can significantly alter the chemical properties of the parent compound.

N-alkylation can be achieved by reacting the piperidine with alkyl halides. For example, the synthesis of N-substituted uracil (B121893) derivatives can involve the reaction of a piperidinyl intermediate with a substituted 6-chlorouracil (B25721) in the presence of a base like sodium bicarbonate (NaHCO3) in a sealed tube. beilstein-journals.org Subsequent removal of protecting groups, if present, yields the final N-alkylated product. beilstein-journals.org

Table 1: Examples of N-Substitution Reactions on Piperidine Scaffolds

| Starting Material | Reagent(s) | Type of Reaction | Product |

|---|---|---|---|

| Piperidine derivative | Boc anhydride, Et3N | N-protection | N-Boc-piperidine derivative chemicalbook.com |

| Anilino-ester piperidine | Propionyl chloride, Et3N | N-acylation | N-Propionyl-piperidine derivative researchgate.net |

Ring-Substituted Derivatives

Introducing substituents onto the carbon backbone of the piperidine ring allows for the creation of a diverse range of analogues with modified stereochemistry and functionality.

A notable strategy for synthesizing ring-substituted derivatives involves the 1,3-dipolar cycloaddition reaction. This method has been successfully used to introduce heterocyclic moieties, such as triazoles, at the C-5 position of the 6-oxopiperidine-2-carboxylate core. The synthesis often starts from a precursor like meso dimethyl-α,α′-dibromoadipate. researchgate.net The key step is the cycloaddition of an acetylenic compound onto an α-azido-α′-bromoadipate intermediate. Subsequent reactions, including hydrogenation, lead to the formation of the desired lactam with a substituent at the C-5 position. researchgate.net

Another approach to ring substitution is the creation of spirocyclic systems. For example, a spirocyclic cyclopropane (B1198618) ring can be constructed on the piperidine moiety. This complex synthesis can begin with the formation of a functionalized cyclopropane derivative from starting materials like ethyl cyanoacetate (B8463686) and 1,2-dibromoethane. beilstein-journals.org This cyclopropane unit is then carried through a series of reactions, including Michael addition and Dieckmann condensation, to assemble the piperidine ring, resulting in a spiro-fused system. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, also represent a powerful tool for ring substitution. This methodology allows for the introduction of aryl groups by reacting a halogenated piperidine intermediate with arylboronic acids or their esters in the presence of a palladium catalyst. nih.gov

Table 2: Methodologies for Ring-Substitution on Piperidine and Related Scaffolds

| Synthetic Strategy | Position of Substitution | Reagents/Key Steps | Resulting Derivative |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | C-5 | Acetylenic compound, α-azido-α′-bromoadipate intermediate, Hydrogenation | 5-(Substituted-1H-1,2,3-triazol-1-yl)-6-oxopiperidine-2-carboxylate researchgate.net |

| Spirocyclization | C-3 | Ethyl cyanoacetate, 1,2-dibromoethane; Michael addition; Dieckmann condensation | Spiro[cyclopropane-1,3'-piperidine] derivative beilstein-journals.org |

Structural Elucidation and Advanced Characterization Techniques of 4 Methyl 6 Oxopiperidine 2 Carboxylic Acid

The definitive identification and characterization of 4-Methyl-6-oxopiperidine-2-carboxylic acid rely on a suite of advanced analytical techniques. These methods provide unambiguous confirmation of its molecular structure, stereochemistry, and purity.

Exploration of Derivatives, Analogues, and Structure Activity Relationships

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of 4-methyl-6-oxopiperidine-2-carboxylic acid allows for a systematic investigation into how specific structural changes influence the molecule's properties and biological activity. Modifications typically target the methyl group at the C4 position, the carboxylic acid at C2, the ring nitrogen, and the stereochemistry of the chiral centers.

Modifying the substituent at the 4-position of the piperidine (B6355638) ring is a common strategy to explore the spatial and electronic requirements of binding pockets in biological targets. While direct synthetic examples starting from this compound are specific to proprietary drug discovery programs, general synthetic routes allow for the introduction of various alkyl or functionalized groups at this position. A feasible strategy involves the synthesis of chiral 2-substituted piperidine-4-carboxylic acids from readily available N-Cbz amino acid derivatives. researchgate.net This approach provides access to a range of substituents at different positions on the piperidine ring, demonstrating the chemical tractability of creating diverse analogues for biological screening. researchgate.net

The carboxylic acid group at the C2 position is a key functional handle for derivatization, often serving as a primary interaction point with biological targets or as a site for altering physicochemical properties like solubility and cell permeability. Common modifications include esterification, amidation, and replacement with bioisosteres.

Esterification: Conversion to esters, such as the methyl ester (methyl 6-oxopiperidine-2-carboxylate), is a straightforward modification. sigmaaldrich.com This change neutralizes the negative charge of the carboxylate, which can significantly impact biological activity and membrane transport.

Amide Formation: Coupling the carboxylic acid with various amines to form amides introduces a wide range of chemical diversity. This approach is fundamental in constructing peptidomimetics and exploring hydrogen bonding interactions.

Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole ring, is a well-established strategy in medicinal chemistry to improve metabolic stability and modulate acidity. For instance, related 4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been synthesized and evaluated as potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists. acs.org

| Modification Type | Example Derivative/Analogue | Potential Impact |

| Esterification | Methyl 4-methyl-6-oxopiperidine-2-carboxylate | Increased lipophilicity, loss of negative charge |

| Amide Formation | 4-Methyl-6-oxopiperidine-2-carboxamides | Introduction of diverse substituents, altered H-bonding |

| Bioisosteric Replacement | 4-Methyl-2-(1H-tetrazol-5-yl)piperidin-6-one | Improved metabolic stability, altered pKa, retained H-bonding potential |

This table is illustrative of common modifications to the carboxylic acid moiety.

The piperidine ring nitrogen is another critical site for modification. In its unsubstituted form (as a secondary amine), it can act as a hydrogen bond donor and acceptor. Alkylation or acylation of the nitrogen atom can significantly alter the molecule's conformation, basicity, and interaction profile. The use of nitrogen-protecting groups, such as the carbobenzyloxy (Cbz) group, is common during synthesis and can also be incorporated into final compounds to modulate their properties. researchgate.net Introducing substituents on the nitrogen can influence the orientation of other groups on the piperidine ring, which is a key consideration in structure-activity relationship studies. thieme-connect.com

The this compound molecule contains at least two chiral centers (at C2 and C4), meaning it can exist as multiple stereoisomers. The specific spatial arrangement of the substituents is often crucial for biological activity. The (2S,4S) isomer is a well-defined chemical entity. epa.gov The study of chiral piperidine scaffolds is a significant area of research, as stereochemistry can profoundly influence a molecule's druggability by affecting its interaction with chiral biological targets like enzymes and receptors. researchgate.net

For example, in related systems, the stereochemistry of substituents on the piperidine ring dictates the potency and selectivity of the compound. acs.org Therefore, the synthesis and biological evaluation of individual stereoisomers, such as the (2S,4S), (2R,4R), (2S,4R), and (2R,4S) forms, are essential for understanding their therapeutic potential.

Structure-Activity Relationship (SAR) Studies on Related Piperidine Scaffolds

Structure-activity relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological effect. While SAR data on this compound itself is not extensively published in public literature, studies on closely related piperidine scaffolds provide valuable insights.

NMDA Receptor Antagonists: In the development of 4-(tetrazolylalkyl)piperidine-2-carboxylic acids as NMDA antagonists, SAR studies revealed that the stereochemistry at the C2 and C4 positions, the length of the alkyl chain connecting the tetrazole, and the substitution pattern on the piperidine ring were all critical for potency and selectivity. acs.org

MenA Inhibitors: In a search for inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) for tuberculosis therapy, an SAR campaign focused on a piperidine scaffold identified novel inhibitors with improved potency and pharmacokinetic properties. nih.gov This highlights how systematic modification of the piperidine core can lead to enhanced drug-like characteristics. nih.gov

DNA Gyrase Inhibitors: SAR studies on piperidine-4-carboxamides as inhibitors of Mycobacterium abscessus DNA gyrase showed that modifications to different parts of the molecule, including the piperidine core and its substituents, directly impacted antibacterial activity. nih.gov

General Principles: Research on various chiral piperidine scaffolds has shown that introducing substituents at the 2-position can enhance aqueous solubility, a crucial property for drug development. thieme-connect.com The position of substituents is also critical; for example, in a series of GLP-1R agonists, a substituent at the 4-position of the piperidine ring resulted in poor potentiation compared to other substitution patterns. thieme-connect.com

These examples collectively demonstrate that the piperidine ring is not merely a passive linker but an active component of the pharmacophore, where modifications in terms of substitution and stereochemistry can fine-tune biological activity.

Role as Key Intermediates in Complex Molecule Synthesis

Pipecolic acid derivatives, including the 6-oxopiperidine-2-carboxylate (B1261032) core structure, are important intermediates for the synthesis of a wide range of synthetic drugs. researchgate.net Their rigid, chiral framework makes them ideal starting materials for creating complex molecules with well-defined three-dimensional shapes.

They have been used as precursors for compounds targeting various biological systems, including enzyme inhibitors and immunosuppressors. researchgate.net For example, the synthesis of N-(purin-6-yl)amino carboxylic acid derivatives, which have been evaluated for cytotoxic activity, can involve intermediates with similar core structures. mdpi.com The functional groups on the this compound scaffold—the ketone, the lactam, the carboxylic acid, and the chiral centers—provide multiple reaction sites for elaboration into more complex and potent therapeutic agents.

Intermediate for Beta-Lactam N-Heterocycles

While direct synthesis of beta-lactam N-heterocycles using this compound is not extensively documented, the closely related compound, (S)-6-oxopiperidine-2-carboxylic acid, serves as a precursor for the enzymatic synthesis of functionalized β-lactam N-heterocycles. This transformation is achieved through the action of carboxymethylproline synthase (CarB), an enzyme involved in the biosynthesis of carbapenem (B1253116) antibiotics. researchgate.netrsc.org

Carbapenems are a class of broad-spectrum β-lactam antibiotics. researchgate.net The biosynthesis of the simplest carbapenem, (5R)-carbapen-2-em-3-carboxylic acid, involves three key enzymes: Carboxymethylproline synthase (CarB), carbapenam (B8450946) synthetase (CarA), and carbapenem synthase (CarC). researchgate.netresearchgate.netnih.govnih.gov CarB, a member of the crotonase superfamily, catalyzes the initial C-C and C-N bond formations. researchgate.netnih.gov

The enzymatic reaction catalyzed by CarB involves the condensation of an amino acid aldehyde with a malonyl-CoA derivative to produce a functionalized N-heterocycle. rsc.org In the natural carbapenem pathway, CarB utilizes L-glutamate semialdehyde and malonyl-CoA to form (2S,5S)-5-carboxymethylproline. nih.govnih.gov This product is then converted into a bicyclic β-lactam (a carbapenam) by the enzyme CarA. researchgate.net

The substrate promiscuity of CarB allows for the synthesis of various functionalized 5-, 6-, and 7-membered N-heterocycles from different amino acid aldehydes. rsc.org This biocatalytic approach could theoretically be applied to a derivative of this compound, where the carboxylic acid is reduced to the corresponding aldehyde. This aldehyde could then serve as a substrate for CarB or its engineered variants, leading to the formation of a methyl-substituted carboxymethylpiperidine derivative. Subsequent enzymatic cyclization by a carbapenam synthetase would yield a novel, functionalized beta-lactam N-heterocycle.

| Enzyme | Substrates | Product of Enzymatic Reaction |

| Carboxymethylproline synthase (CarB) | Amino acid aldehyde, Malonyl-CoA derivative | Functionalized N-heterocycle |

| Carbapenam synthetase (CarA) | Functionalized N-heterocycle (e.g., carboxymethylproline) | Bicyclic β-lactam (Carbapenam) |

Precursors for FK506-Binding Protein Inhibitors

The piperidine scaffold, particularly the 6-oxopiperidine-2-carboxylic acid core, is a crucial building block in the synthesis of potent inhibitors for FK506-binding proteins (FKBPs). nih.govnih.gov FKBPs are a family of proteins involved in diverse cellular processes, including protein folding and signal transduction, and are targets for immunosuppressive drugs like FK506 (tacrolimus). nih.govnih.gov

Researchers have designed and synthesized a series of bicyclic [4.3.1] aza-amides as highly potent FKBP inhibitors. nih.gov The synthesis of these inhibitors utilizes (S)-6-oxopiperidine-2-carboxylic acid as a key chiral starting material. The synthetic route typically involves the coupling of this piperidine derivative with a suitable amine, followed by a series of reactions including reduction and cyclization to form the rigid bicyclic core. nih.gov

A significant finding in the structure-activity relationship of these inhibitors is the profound effect of a single methyl group on binding affinity. The stereospecific introduction of a methyl group at the α-position to the amide nitrogen in the bicyclic system can lead to a 2- to 10-fold increase in binding affinity for FKBPs. nih.gov This affinity enhancement is entropically driven and results from the displacement of an unfavorable water molecule at the protein-ligand interface. nih.gov This highlights how subtle structural modifications, such as the introduction of a methyl group as seen in this compound, can have a significant impact on the potency of FKBP inhibitors.

| Compound Scaffold | Target Protein | Effect of Methyl Group |

| Bicyclic [4.3.1] aza-amides | FK506-Binding Proteins (FKBPs) | Stereospecific introduction significantly increases binding affinity |

Building Blocks for Alkaloid Synthesis

While there are no direct reports on the utilization of this compound in the total synthesis of specific alkaloids, its structural features suggest its potential as a valuable chiral building block. The piperidine ring is a common structural motif in a vast array of alkaloids, including those of the indolizidine and quinolizidine (B1214090) classes. nih.govmdpi.com

The synthetic utility of cyclic amino acid derivatives as precursors for alkaloids is well-established, with L-pyroglutamic acid, a five-membered ring analogue of 6-oxopiperidine-2-carboxylic acid, being a prominent example. nih.govdntb.gov.uaresearchgate.net Pyroglutamic acid has been extensively used as a chiral starting material for the asymmetric synthesis of numerous bioactive natural products, including pyrrolizidine (B1209537) and indolizidine alkaloids. nih.govdntb.gov.ua

Given the successful application of pyroglutamic acid, it is plausible that this compound could serve as a higher homologue for the synthesis of more complex piperidine-containing alkaloids. The presence of the methyl group offers an additional point of stereochemical complexity and substitution that could be exploited in the synthesis of specific alkaloid targets. The lactam and carboxylic acid functionalities provide versatile handles for further chemical transformations, such as ring-opening, reduction, and functional group interconversion, which are essential steps in the construction of intricate alkaloid skeletons. The synthesis of various piperidine derivatives through methods like intramolecular cyclization and annulation further underscores the importance of this heterocyclic core in natural product synthesis. nih.gov

| Precursor | Alkaloid Class (Examples) |

| L-Pyroglutamic Acid | Pyrrolizidine, Indolizidine (e.g., 1-epialexine) nih.gov |

| This compound (Potential) | Piperidine-containing alkaloids (e.g., Indolizidine, Quinolizidine) |

Computational Chemistry and Molecular Modeling of 4 Methyl 6 Oxopiperidine 2 Carboxylic Acid

Conformational Analysis and Energy Minimization

Conformational analysis of 4-Methyl-6-oxopiperidine-2-carboxylic acid is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its biological activity. The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. For this compound, the substituents—a methyl group at the 4-position, a carboxylic acid group at the 2-position, and an oxo group at the 6-position—can exist in either axial or equatorial orientations.

Energy minimization calculations are employed to identify the most stable conformers. These calculations, often performed using quantum mechanics methods like Density Functional Theory (DFT) or semi-empirical methods, reveal the relative energies of different conformations. For substituted piperidines, the lowest energy conformer is often the one that minimizes steric hindrance by placing bulky substituents in the equatorial position. However, the presence of pseudoallylic strain can sometimes favor an axial orientation for a 2-substituent. nih.gov

In the case of this compound, the interplay between the steric bulk of the methyl and carboxylic acid groups, as well as the electronic effects of the oxo group, determines the preferred conformation. It is hypothesized that the trans configuration, where the 2-carboxylic acid and 4-methyl groups are on opposite sides of the ring, would be sterically favored. The relative energies of the cis and trans isomers, and their respective axial and equatorial conformers, can be calculated to predict the most stable form.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | 2-Carboxylic Acid Position | 4-Methyl Position | Relative Energy (kcal/mol) |

| cis-1 | Equatorial | Equatorial | 1.5 |

| cis-2 | Axial | Axial | 4.0 |

| trans-1 | Equatorial | Equatorial | 0.0 |

| trans-2 | Axial | Axial | 3.5 |

| trans-3 | Equatorial | Axial | 2.5 |

| trans-4 | Axial | Equatorial | 2.0 |

| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations. |

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Derivatives of 6-oxopiperidine-2-carboxylic acid have been investigated as potential enzyme inhibitors. researchgate.net For instance, molecular docking studies on similar piperidine-containing compounds have been performed to evaluate their inhibitory activity against enzymes like acetyl-CoA carboxylase. nih.gov

In a hypothetical docking study of this compound, the molecule would be placed into the active site of a target receptor. The docking software would then explore various binding poses, rotations, and conformations of the ligand within the active site. These poses are then scored based on a scoring function that estimates the binding affinity. Key interactions, such as hydrogen bonds between the carboxylic acid or oxo groups and amino acid residues in the receptor, as well as hydrophobic interactions involving the methyl group and the piperidine ring, would be crucial for stable binding.

Table 2: Potential Interacting Residues in a Hypothetical Biological Receptor

| Ligand Group | Potential Interacting Residue (Amino Acid) | Type of Interaction |

| Carboxylic Acid | Lysine (B10760008), Arginine, Histidine | Hydrogen Bond, Ionic Interaction |

| Oxo Group | Serine, Threonine, Asparagine | Hydrogen Bond |

| Methyl Group | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

| Piperidine NH | Aspartate, Glutamate (B1630785) | Hydrogen Bond |

| Note: This table represents potential interactions and would need to be confirmed by specific docking studies with a defined protein target. |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. scholarsresearchlibrary.com Methods such as Density Functional Theory (DFT) are commonly used to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges.

For this compound, these calculations can reveal the distribution of electron density within the molecule. The electronegative oxygen atoms of the oxo and carboxylic acid groups are expected to have a partial negative charge, while the adjacent carbon atoms and the hydrogen of the carboxylic acid will have a partial positive charge. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 3: Calculated Electronic Properties of a Similar Pyridine (B92270) Carboxylic Acid Derivative

| Property | Value |

| Total Thermal Energy | 69.691 Kcal/Mol |

| Dipole Moment | 6.22 Debye |

| Entropy | 104.545 Cal/Mol-kelvin |

| Data from a study on 4-Amino-3, 6-dichloro-2-pyridine carboxylic acid. scholarsresearchlibrary.com |

These calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal information about conformational changes, ligand-receptor interactions, and the influence of the solvent environment. nih.gov

An MD simulation of this compound, either in solution or bound to a receptor, would start with an initial structure, often obtained from energy minimization or docking. The simulation would then calculate the forces on each atom and use Newton's laws of motion to predict their positions at a later time. This process is repeated for many small time steps, generating a trajectory of the molecule's motion.

Concluding Remarks and Future Research Perspectives

Current Challenges in Synthesis and Application

The primary hurdles for the exploration of 4-Methyl-6-oxopiperidine-2-carboxylic acid are rooted in its chemical synthesis and the profound lack of data regarding its biological activity.

Synthetic Challenges: The synthesis of specifically substituted piperidines is a well-documented challenge in organic chemistry. For this compound, the presence of two stereocenters (at the C2 and C4 positions) means that four distinct stereoisomers can exist. The development of stereoselective synthetic routes to access each of these isomers in pure form is a critical and non-trivial first step. rsc.orgrsc.org Key difficulties include controlling the relative (cis/trans) and absolute (R/S) stereochemistry during ring formation or functionalization. rsc.org Existing methods for similar scaffolds often require multi-step processes, expensive catalysts, or difficult purifications. rsc.orgumich.edu A systematic synthesis of each isomer is essential before any meaningful biological evaluation can be undertaken. rsc.org

| Synthetic Hurdle | Description | Potential Strategy |

| Stereocontrol | Achieving selective synthesis of the four possible diastereomers (2R,4R), (2S,4S), (2R,4S), and (2S,4R). | Asymmetric synthesis, chiral auxiliaries, or stereoselective hydrogenation of a substituted pyridine (B92270) precursor. rsc.orgrsc.org |

| Regioselectivity | Introducing the methyl group specifically at the C4 position without side reactions at other positions. | Use of precisely functionalized starting materials or directed lithiation. rsc.org |

| Yield & Scalability | Developing a synthetic route that is efficient and can produce sufficient quantities for extensive testing. | Optimization of reaction conditions and exploration of novel cyclization strategies. |

Application Challenges: The most significant barrier to application is the absence of knowledge about the compound's biological targets and physicochemical properties. Without understanding its mechanism of action, its potential as a therapeutic or agrochemical agent cannot be realized. Key properties like solubility, stability, and membrane permeability are completely uncharacterized, yet they are fundamental to any potential application. thieme-connect.com

Unexplored Biological Roles and Mechanistic Insights

The structure of this compound suggests several plausible, yet entirely unexplored, biological roles. Its core, a pipecolic acid derivative, links it to lysine (B10760008) metabolism and immune signaling in both plants and mammals. nih.govnih.gov Pipecolic acid is a crucial signaling molecule for establishing systemic acquired resistance (SAR) in plants, a form of broad-spectrum immunity. nih.gov Furthermore, the parent compound, 6-oxopiperidine-2-carboxylic acid, has been identified as a metabolite in Penicillium chrysogenum and is associated with certain metabolic pathways. pdeonline.orghmdb.ca

The piperidine (B6355638) ring itself is a privileged scaffold found in countless natural products and synthetic drugs, known to interact with a wide array of biological targets, particularly within the central nervous system. arizona.edunih.gov Derivatives have shown potential as enzyme inhibitors, immunosuppressors, and N-methyl-D-aspartic acid (NMDA) receptor antagonists. researchgate.net

Future mechanistic studies should begin with broad in vitro screening and computational docking to identify potential protein binding partners. Key questions to investigate include:

Does it interact with enzymes in the lysine degradation pathway, such as aminotransferases or reductases?

Can it modulate plant immune responses when applied exogenously? nih.gov

Does it exhibit any activity on CNS receptors, similar to other piperidine-based neuroactive compounds? researchgate.net

How does the C4-methyl group influence binding affinity and specificity compared to the unsubstituted 6-oxopiperidine-2-carboxylic acid?

Opportunities for Novel Drug Design and Agricultural Applications

Despite the challenges, the potential for this compound as a foundational scaffold in applied chemistry is significant.

Novel Drug Design: The piperidine ring is one of the most common heterocyclic fragments in FDA-approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to present substituents in a well-defined three-dimensional arrangement. arizona.eduthieme-connect.comresearchgate.net this compound can be viewed as a 3D fragment that can be used in fragment-based drug discovery programs to build more complex and potent molecules. rsc.org The various functional groups—the carboxylic acid, the lactam nitrogen, and the aliphatic methyl group—provide distinct chemical handles for creating libraries of new analogs. thieme-connect.comresearchgate.net These libraries could be screened for a multitude of therapeutic targets, including those involved in cancer, infectious diseases, and neurological disorders. ijnrd.orgencyclopedia.pub

| Potential Application Area | Rationale Based on Structural Analogs | Relevant Research Direction |

| Neuropharmacology | Piperidine derivatives are known NMDA receptor antagonists and CNS modulators. nih.govresearchgate.net | Screening for activity against a panel of CNS receptors and ion channels. |

| Oncology | Many piperidine-containing compounds exhibit anti-proliferative activity. encyclopedia.pub | Evaluation of cytotoxicity against various cancer cell lines. |

| Infectious Diseases | The piperidine scaffold is present in numerous antibacterial and antiviral agents. researchgate.netijnrd.org | Screening for antimicrobial activity against a range of pathogens. |

| Immunomodulation | Pipecolic acid derivatives can act as immunosuppressors. researchgate.net | Investigating effects on immune cell function and cytokine production. |

Agricultural Applications: The link between pipecolic acid and plant immunity opens a compelling, completely unexplored avenue for agricultural research. nih.gov Derivatives of this compound could be developed as novel plant defense activators, potentially offering a new strategy to protect crops from disease. nih.gov Furthermore, piperidine-containing compounds have been successfully developed as commercial fungicides, insecticides, and herbicides. ccspublishing.org.cnhashnode.devnih.gov The unique structure of this compound could serve as a starting point for a new class of agrochemicals, highlighting a significant opportunity for innovation in crop protection. ccspublishing.org.cngoogle.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.